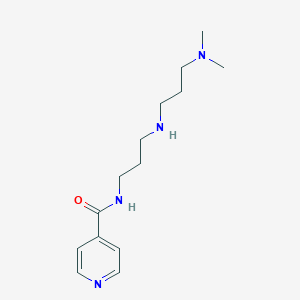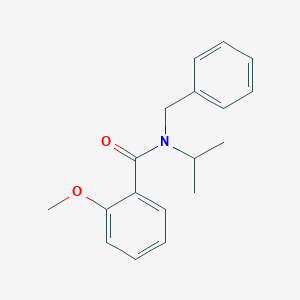![molecular formula C9H5ClN4S B482166 6-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 876884-42-3](/img/structure/B482166.png)
6-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Overview
Description
6-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines a triazole ring with a thiadiazole ring.
Mechanism of Action
Target of Action
The primary targets of 6-(4-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole are cyclo-oxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain . The compound also targets shikimate dehydrogenase , an essential protein for the biosynthesis of the chorismate end product .
Mode of Action
The compound interacts with its targets by inhibiting their activity. It inhibits the biosynthesis of prostaglandins by blocking the action of COX enzymes . This results in reduced inflammation and pain. The compound also inhibits shikimate dehydrogenase, disrupting the production of chorismate .
Biochemical Pathways
The compound affects the arachidonic acid pathway , which leads to the production of prostaglandins and leukotrienes . By inhibiting COX enzymes, the compound disrupts this pathway, reducing the production of inflammation and pain mediators . It also affects the shikimate pathway by inhibiting shikimate dehydrogenase .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds . These studies can provide insights into the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and their impact on bioavailability.
Result of Action
The inhibition of COX enzymes by the compound leads to reduced inflammation and pain . In addition, the compound has shown significant anti-inflammatory and analgesic activities . The inhibition of shikimate dehydrogenase disrupts the production of chorismate, affecting the growth of certain bacteria .
Preparation Methods
The synthesis of 6-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-amino-5-mercapto-3-substituted-1,2,4-triazole with substituted aromatic aldehydes in the presence of an acid catalyst . The reaction is usually carried out in refluxing ethanol, and the product is purified through recrystallization.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
6-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
6-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: The compound is used as an intermediate in the synthesis of other pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
6-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific combination of triazole and thiadiazole rings, which imparts distinct pharmacological properties. Similar compounds include:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure but differ in the substitution pattern and ring fusion.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: These isomeric compounds have different ring fusion patterns, leading to variations in their biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the resulting pharmacological profile .
Properties
IUPAC Name |
6-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN4S/c10-7-3-1-6(2-4-7)8-13-14-5-11-12-9(14)15-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPSEWKVCBQBNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C=NN=C3S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 6-(4-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole a promising anticonvulsant candidate?
A1: Research indicates that 6-(4-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibits potent anticonvulsant activity in the maximal electroshock test (MES) with an ED50 value of 23.7 mg/kg and a protective index (PI) value of 10.8 []. Furthermore, the compound demonstrated efficacy against seizures induced by pentylenetetrazole, 3-mercaptopropionic acid, and bicuculline in chemical-induced seizure tests []. This broad-spectrum activity across multiple seizure models suggests potential interaction with the GABAergic system, a key target for anticonvulsant drugs.
Q2: How was the structure of 6-(4-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and its analogs confirmed?
A2: Beyond standard characterization techniques like infrared spectroscopy, proton nuclear magnetic resonance, and mass spectrometry, the structures of 6-(4-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and a closely related analog were determined using synchrotron X-ray powder diffraction data []. This technique provides detailed insights into the crystal structure, confirming the molecular arrangement and providing valuable information for structure-activity relationship studies.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-2-(hydroxyimino)-N-[3-(morpholin-4-yl)propyl]propanamide](/img/structure/B482097.png)

![6-(4-Methylphenyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B482113.png)
![3-Phenyl-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B482115.png)
![6-(1-Naphthyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B482116.png)
![6-(2-Chlorophenyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B482118.png)
![6-(2-Phenylvinyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B482119.png)
![6-(4-Methoxyphenyl)-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B482125.png)
![6-(4-Chlorophenyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B482126.png)
![6-(3-Chlorophenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B482127.png)
![6-(4-Methylphenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B482129.png)


